5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide
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Overview
Description
5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide is a heterocyclic compound that belongs to the class of benzodithiazoles. This compound is characterized by the presence of a benzene ring fused to a dithiazole ring, with a nitro group and a phenyl group attached.
Preparation Methods
The synthesis of 5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide typically involves the condensation of 2-aminobenzenethiol with aromatic aldehydes or ketones, followed by cyclization and oxidation steps. One common method includes the reaction of 2-aminobenzenethiol with nitrobenzaldehyde in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate Schiff base. This intermediate then undergoes cyclization to form the benzodithiazole ring, followed by oxidation to yield the final product .
Chemical Reactions Analysis
5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Scientific Research Applications
5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of donor-acceptor polymers, which are essential for high-performance organic photovoltaics and organic field-effect transistors.
Medicinal Chemistry: It exhibits potential biological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties.
Material Science: The unique electronic properties of the compound make it suitable for use in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its therapeutic effects. For example, its anti-cancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
5-Nitro-1-phenyl-1lambda~4~,3,2-benzodithiazole 3,3-dioxide can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-nitro-9-phenyl-7λ6,9λ4-dithia-8-azabicyclo[4.3.0]nona-1(6),2,4,8-tetraene 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S2/c15-14(16)9-6-7-11-12(8-9)20(17,18)13-19(11)10-4-2-1-3-5-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSDTSNHRDFNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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